molecular formula C28H29N3O2 B3990965 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B3990965
M. Wt: 439.5 g/mol
InChI Key: KKOLPWNHOANHJE-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-methylphenyl group at position 1 and a diphenylmethyl-substituted piperazine moiety at position 2. Its molecular weight is approximately 455.5 g/mol (estimated based on structural analogs in and ).

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-21-12-14-24(15-13-21)31-26(32)20-25(28(31)33)29-16-18-30(19-17-29)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25,27H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOLPWNHOANHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the piperazine and diphenylmethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperazine rings, which can then be further functionalized to introduce the pyrrolidine and diphenylmethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural variations and key differences among analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Source
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione (Target) Pyrrolidine-2,5-dione 4-Methylphenyl (C1); Diphenylmethyl-piperazine (C3) ~455.5 -
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 4-Methylphenyl (C1); 2-Fluorophenyl-piperazine (C3) 367.4
1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Methyl (C1); Phenyl-piperazine (C3) 297.3
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 2-Chlorophenyl (C3); 3-Chlorophenyl-piperazine (N-substituent) 406.3
1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 2-Ethoxyphenyl (C1); Phenyl-piperazine (C3) 407.5

Key Observations :

  • 4-Methylphenyl at C1 may improve metabolic stability over analogs with methoxy or ethoxy groups (e.g., ), as methyl groups are less prone to oxidative metabolism.
2.2.1. Anticonvulsant Activity
  • Target Compound: No direct data available, but structural analogs with piperazine-pyrrolidine dione hybrids show anticonvulsant effects. For example, N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)pyrrolidine-2,5-dione (ED50 = 14.18 mg/kg) demonstrates potent activity in electroshock seizure tests.
  • Fluorophenyl Analogs : 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione () lacks anticonvulsant data but shares structural motifs with antidepressants, suggesting possible CNS activity.
2.2.2. Receptor Binding Profiles
  • Diphenylmethyl vs. Halogenated Groups : The diphenylmethyl group may enhance affinity for σ receptors or histamine H3 receptors, as seen in structurally related piperazine derivatives.

Biological Activity

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C27H26N3O2C_{27}H_{26}N_{3}O_{2} and a molecular weight of approximately 443.52 g/mol. Its structure includes a piperazine moiety, which is known for its diverse biological activities, particularly in neuropharmacology.

PropertyValue
Molecular FormulaC27H26N3O2
Molecular Weight443.52 g/mol
LogP3.5111
Polar Surface Area34.549 Ų
Hydrogen Bond Acceptors6

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar piperazine structures exhibit significant antidepressant and anxiolytic effects. The piperazine ring is often linked to serotonin receptor modulation, particularly the 5-HT(1A) receptor, which plays a crucial role in mood regulation. Studies have demonstrated that derivatives of piperazine can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety levels.

Antiviral Activity

A related study on similar pyrrolidine derivatives showed promising antiviral activity against various viruses including HIV-1. The mechanism typically involves inhibition of viral replication through interference with viral enzymes or host cell pathways. While specific data on the antiviral activity of this compound is limited, the structural similarities suggest potential efficacy.

Antitumor Activity

In vitro studies have indicated that compounds with similar structures exhibit moderate cytotoxic effects against cancer cell lines. For instance, derivatives of piperazine have been tested against various tumor types, showing inhibition of cell proliferation and induction of apoptosis. The exact mechanism often involves the activation of apoptotic pathways or disruption of cellular signaling networks.

Study on Antidepressant Activity

A study published in a pharmacological journal evaluated the antidepressant effects of various piperazine derivatives, including those structurally related to our compound. The findings revealed that these compounds significantly reduced depression-like behavior in animal models when administered at specific doses (e.g., 10 mg/kg) .

Antiviral Screening

In another study focusing on antiviral properties, a series of pyrrolidine derivatives were synthesized and tested against HIV-1. The results indicated that certain modifications to the structure enhanced antiviral activity, suggesting that similar alterations could be beneficial for our compound .

The biological activity of this compound likely involves multiple mechanisms:

  • Serotonin Receptor Modulation : Interaction with serotonin receptors may enhance mood and reduce anxiety.
  • Inhibition of Viral Replication : Potential interference with viral enzymes could prevent viral proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways may contribute to its antitumor effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.